N-(Cyclohex-2-en-1-yl)methanesulfonamide
Description
N-(Cyclohex-2-en-1-yl)methanesulfonamide is a sulfonamide derivative characterized by a methanesulfonamide group (-SO₂NH₂) attached to a cyclohex-2-enyl ring. The cyclohexene group introduces a degree of unsaturation, which can influence molecular conformation, reactivity, and interactions with biological targets . Sulfonamides are widely studied for their antimicrobial, anti-inflammatory, and enzyme-inhibitory activities, and this compound’s structural features position it as a candidate for drug discovery and material science applications.
Properties
IUPAC Name |
N-cyclohex-2-en-1-ylmethanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2S/c1-11(9,10)8-7-5-3-2-4-6-7/h3,5,7-8H,2,4,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQPJUVCUAXUCIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1CCCC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80801678 | |
| Record name | N-(Cyclohex-2-en-1-yl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80801678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
647011-30-1 | |
| Record name | N-(Cyclohex-2-en-1-yl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80801678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(Cyclohex-2-en-1-yl)methanesulfonamide typically involves the reaction of cyclohex-2-en-1-amine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
Cyclohex-2-en-1-amine+Methanesulfonyl chloride→this compound+HCl
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: N-(Cyclohex-2-en-1-yl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often require catalysts or specific conditions, such as acidic or basic environments.
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamides depending on the reagents used.
Scientific Research Applications
N-(Cyclohex-2-en-1-yl)methanesulfonamide has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(Cyclohex-2-en-1-yl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their structure and function. The cyclohexene ring provides hydrophobic interactions, enhancing the compound’s binding affinity to certain targets. These interactions can modulate enzymatic activities and cellular pathways, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N-(Cyclohex-2-en-1-yl)methanesulfonamide with structurally related sulfonamide derivatives, focusing on molecular structure , physicochemical properties , synthetic pathways , and biological activity .
Table 1: Structural and Functional Comparison
*Calculated molecular weight based on formula C₇H₁₁NO₂S.
Key Comparative Insights
Structural Variations and Reactivity: The cyclohexene ring in the target compound introduces unsaturation, enabling π-π stacking interactions and conjugation effects absent in saturated analogs like N-cyclohexylmethanesulfonamide. This difference may enhance binding to aromatic residues in enzymes or receptors . The trifluoromethyl (-CF₃) group in N-cyclohexyl-1,1,1-trifluoromethanesulfonamide increases electronegativity and metabolic stability, making it more resistant to oxidative degradation compared to non-fluorinated analogs .
Synthetic Pathways :
- Most sulfonamides are synthesized via the reaction of sulfonyl chlorides with amines. For this compound, the starting material would be cyclohex-2-en-1-amine, which may require careful handling due to the reactivity of the double bond during synthesis .
- Derivatives with complex substituents (e.g., oxazole or tetrahydropyran in ) involve multi-step syntheses, increasing complexity and cost compared to simpler cyclohexene-based compounds.
The hydroxyl and methoxybenzene groups in enhance hydrogen-bonding capacity, favoring applications in crystal engineering or supramolecular assemblies.
Biological Activity :
- While N-cyclohexylmethanesulfonamide exhibits anti-inflammatory properties , the unsaturated cyclohexene analog may target different pathways, such as cyclooxygenase (COX) inhibition, due to its planar structure.
- The trifluoromethyl derivative in shows improved pharmacokinetics, suggesting that halogenation could be a strategic modification for drug design.
Biological Activity
N-(Cyclohex-2-en-1-yl)methanesulfonamide is a sulfonamide compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Properties
This compound features a cyclohexene ring, which contributes to its unique reactivity and interaction with biological targets. The compound can be represented structurally as follows:
This structure allows for various chemical interactions, making it a candidate for further biological investigation.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The sulfonamide group is known for its role in inhibiting bacterial dihydropteroate synthase, a critical enzyme in the folate synthesis pathway. This inhibition leads to antibacterial effects, making sulfonamides valuable in treating bacterial infections.
Potential Mechanisms Include:
- Enzyme Inhibition: Interference with key metabolic pathways.
- Receptor Modulation: Alteration of receptor activity leading to downstream effects on cellular signaling.
Biological Activity Overview
Research has indicated that this compound exhibits various biological activities:
| Activity | Description |
|---|---|
| Antimicrobial | Inhibits the growth of certain bacteria through enzyme inhibition. |
| Anti-inflammatory | Potential to reduce inflammation by modulating immune responses. |
| Anticancer | Investigated for effects on cancer cell proliferation and apoptosis induction. |
1. Antimicrobial Activity
A study conducted by Berredjem et al. (2000) explored the antimicrobial properties of sulfonamides, including this compound. The results indicated significant inhibition against Gram-positive bacteria, suggesting potential applications in treating infections caused by resistant strains.
3. Anticancer Potential
In vitro studies have suggested that sulfonamides may induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction. A related compound was shown to inhibit cancer cell proliferation significantly, indicating that this compound could possess similar anticancer properties.
Synthesis and Chemical Reactions
The synthesis of this compound can be achieved through various methods, including alkylation reactions involving cyclohexene derivatives and methanesulfonamide precursors. The following table summarizes common synthetic routes:
| Method | Reagents Required | Yield (%) |
|---|---|---|
| Alkylation with cyclohexene | Methanesulfonamide, base | 60–80 |
| Cross-coupling reactions | Copper catalysts, alkynes | 70–90 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
